molecular formula C18H40N2 B077823 1,18-Octadecanediamine CAS No. 10341-25-0

1,18-Octadecanediamine

Cat. No. B077823
CAS RN: 10341-25-0
M. Wt: 284.5 g/mol
InChI Key: CJYCVQJRVSAFKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,18-Octadecanedioic acid-Paclitaxel (ODDA-PTX), obtained by conjugation of Paclitaxel with a long-chain diacid, has emerged as a promising Paclitaxel prodrug, with high efficacy and low toxicity . A novel strategy for its synthesis has been developed and is described in the literature . This strategy is superior to previously reported procedures as it affords the ODDA-PTX product with much higher purity, avoids chromatographic purifications, and can be practically scaled-up for the industrial production of ODDA-PTX .


Molecular Structure Analysis

The molecular formula of 1,18-Octadecanediamine is C18H40N2 . It has an average mass of 284.524 Da and a monoisotopic mass of 284.319153 Da .


Chemical Reactions Analysis

1,18-Octadecanediamine is used in various chemical reactions. For instance, it is used in the synthesis of Amphiphilic Polyaspartamide Derivatives and Construction of Reverse Micelles. It is also used in the adsorption of Cd²⁺ and BPA on Amphoteric Surfactant Activated Montmorillonite.

Scientific Research Applications

  • Synthesis of Amphiphilic Polyaspartamide Derivatives and Construction of Reverse Micelles :

    • Amphiphilic graft copolymers based on biodegradable and biocompatible poly(aspartic acid)s were synthesized using octadecylamine. These copolymers formed large compound reverse micelles in octanol solution.
    • Applications include potential use as delivery vehicles in pharmaceutical and cosmetic fields and nanocontainers for separating inorganic molecules (Liu et al., 2014).
  • Adsorption of Cd²⁺ and BPA on Amphoteric Surfactant Activated Montmorillonite :

    • Octadecane-betaine modified montmorillonite (BS-Mt) was used for the simultaneous adsorption of bisphenol A (BPA) and Cd(2+) from aqueous solutions. The modification enhanced Cd(2+) adsorption due to electrostatic attraction and chelate reaction.
    • This has implications for environmental cleanup, particularly in water treatment processes (Liu et al., 2016).
  • Biocatalytic Route to Biobased Functional Polyesters from Omega-Carboxy Fatty Acids and Diols :

    • Biobased omega-carboxy fatty acid monomers, including 1,18-cis-9-octadecenedioic and 1,18-cis-9,10-epoxy-octadecanedioic acids, were synthesized using C. tropicalis. These were used to create polyesters with functional groups, offering a range of new monomer building blocks for functional polymers.
    • This research contributes to the development of sustainable and environmentally friendly materials (Yang et al., 2010).
  • Chain-End Functional di-Sorbitan Oleate Monomer from Renewable Resources for Bio-Based Polyurethanes :

    • The study explored a synthetic route to obtain a chain-end functional di-sorbitan oleate monomer from 1,18-octadec-9-enedioic acid. This monomer was used to synthesize bio-based polyurethanes.
    • Such bio-based polyurethanes have potential applications in various fields due to their environmentally friendly nature (Valencia-Bermudez et al., 2020).
  • Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin :

    • This study involved the synthesis of an 18 carbon α,ω-dicarboxylic acid monoconjugated to paclitaxel (PTX), forming a complex with human serum albumin (HSA). This complex demonstrated enhanced pharmacokinetics and increased efficacy in vivo in cancer treatment.
    • This research opens avenues for novel drug delivery systems in cancer therapy (Callmann et al., 2019).

Safety And Hazards

When handling 1,18-Octadecanediamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

octadecane-1,18-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40N2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYCVQJRVSAFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCN)CCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275479
Record name 1,18-Octadecanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,18-Octadecanediamine

CAS RN

10341-25-0
Record name 1,18-Octadecanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,18-octadecanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Bennett, E Kaya, AM Sikes… - Journal of Polymer …, 2009 - Wiley Online Library
Nylon 18 18 and nylon 18 1, 3-adamantanedicarboxylic acid (ADA) have been synthesized via melt polycondensation and characterized by thermal and spectroscopic techniques. …
Number of citations: 28 onlinelibrary.wiley.com
C Bennett, LJ Mathias - Macromolecular Chemistry and Physics, 2004 - Wiley Online Library
Linear unsaturated nylons 6 u18 and 18 u18 have been made containing a double bond in the center of the diacid segment with potential for additional functionalization. Solution state …
Number of citations: 17 onlinelibrary.wiley.com
E Kaya, LJ Mathias - Journal of Applied Polymer Science, 2012 - Wiley Online Library
The melting behaviors and crystal structures of a long alkyl chain polyamide and nylon 18 18, were investigated under annealing and isothermal crystallization conditions. Nylon 18 18 …
Number of citations: 17 onlinelibrary.wiley.com
M Stemmelen, V Lapinte, JP Habas, JJ Robin - European Polymer Journal, 2015 - Elsevier
Herein, the synthesis of vegetable oil-derived diamines by thiol-ene coupling (TEC) using cysteamine hydrochloride is reported. Despite the amine group in cysteamine that is …
Number of citations: 88 www.sciencedirect.com
OG Lewis - 2012 - books.google.com
This book is a compilation of some fundamental properties of polymers, arranged alphabetically in one table. It should prove useful in practical applications of polymers and in the …
Number of citations: 110 books.google.com
OG Lewis, OG Lewis - Physical Constants of Linear Homopolymers, 1968 - Springer
A3-, polyacetal (isotactic) A4-, polymercaptal with 1, 10-decanedithiol A5-, polymercaptal with 1, 6-hexanedithiol A6 Acetic acid, vinyl ester. See Vinyl acetate. A7-, P-vinylphenyl ester A8…
Number of citations: 0 link.springer.com
SA Gerber, F Turecek, MH Gelb - Bioconjugate chemistry, 2001 - ACS Publications
We describe the design and synthesis of substrate and internal standard conjugates for application in profiling enzyme activity of the enzymes α-d-2-deoxy-2-N-sulfonamido-…
Number of citations: 38 pubs.acs.org
SA Gerber - 2001 - search.proquest.com
Here is described a new method for enzyme analysis using affinity capture followed by electrospray ionization mass spectrometry (ACESIMS) for the quantitative determination of the …
Number of citations: 2 search.proquest.com

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